N-cyclobutyl-4,6-dimethylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-6-8(2)12-10(11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNBIBZWSBCDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Cyclobutyl 4,6 Dimethylpyrimidin 2 Amine and Cognate Pyrimidine Structures
General Synthetic Approaches to Pyrimidine (B1678525) Scaffolds
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically significant molecules, including nucleic acids and various therapeutic agents. wikipedia.org Consequently, a multitude of synthetic strategies have been developed for its construction, ranging from classical condensation reactions to more contemporary, sustainable methodologies.
Conventional Condensation and Cyclization Reactions for Pyrimidine Ring Formation
The most traditional and widely employed method for constructing the pyrimidine ring is the Principal Synthesis. This approach involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine (B92328). wikipedia.orgbu.edu.eg This [3+3] cycloaddition strategy is a robust and versatile method for accessing a wide range of substituted pyrimidines.
The reaction typically proceeds by mixing the two components, often in the presence of a base or acid catalyst, and heating the mixture. For instance, the reaction of acetylacetone (B45752) with a guanidine salt in an aqueous alkaline medium is a common method to produce 2-amino-4,6-dimethylpyrimidine (B23340). google.com The mechanism involves an initial condensation to form an intermediate that subsequently undergoes cyclization and dehydration to yield the aromatic pyrimidine ring.
Key features of these conventional methods include their simplicity and the ready availability of starting materials. However, they can sometimes require harsh reaction conditions, long reaction times, and may generate significant waste, prompting the development of more modern techniques. mdpi.com
Contemporary and Sustainable Synthetic Techniques (e.g., Multicomponent, Microwave-Assisted, Catalyst-Driven)
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for pyrimidine synthesis. These contemporary techniques often offer advantages such as shorter reaction times, higher yields, and milder conditions.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. bohrium.comijper.org The Biginelli reaction is a classic example of a three-component reaction used to synthesize dihydropyrimidines, which can then be oxidized to pyrimidines. tandfonline.com Modern MCRs for pyrimidine synthesis can be catalyzed by various agents, including Lewis acids and organocatalysts, and allow for the rapid generation of molecular diversity. ijper.orgacs.orgnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized many areas of organic synthesis, including the formation of heterocyclic compounds like pyrimidines. bohrium.com Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. tandfonline.comresearchgate.netnih.gov This technique has been successfully applied to various pyrimidine syntheses, including Biginelli-type reactions and the condensation of β-dicarbonyl compounds with ureas or thioureas. tandfonline.com
Catalyst-Driven Syntheses: The development of novel catalysts has been instrumental in advancing pyrimidine synthesis. Transition-metal catalysts, such as those based on iridium, copper, and manganese, have enabled new types of cyclization and multicomponent reactions. organic-chemistry.orgmdpi.comnih.gov For example, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org These catalyst-driven methods often exhibit high efficiency and a broad tolerance for various functional groups. mdpi.comnih.gov
Interactive Data Table: Comparison of Synthetic Methodologies for Pyrimidine Scaffolds
| Methodology | Key Features | Typical Reaction Time | General Yield Range | Key Advantages |
|---|---|---|---|---|
| Conventional Condensation | Reaction of a 1,3-dicarbonyl with an N-C-N fragment (e.g., guanidine). bu.edu.eg | Several hours to days. mdpi.com | 50-80% | Simple, readily available starting materials. mdpi.com |
| Multicomponent Reactions (MCRs) | Three or more components react in one pot. ijper.org | A few hours. bohrium.com | 60-95% | High efficiency, rapid generation of diversity. bohrium.comijper.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. tandfonline.com | 5-30 minutes. researchgate.net | 65-90% | Drastically reduced reaction times, often higher yields. tandfonline.com |
| Catalyst-Driven Synthesis | Employs transition-metal or organocatalysts. mdpi.comnih.gov | Varies (minutes to hours). | Up to 93% | High selectivity, mild conditions, broad functional group tolerance. organic-chemistry.orgmdpi.com |
Targeted Synthesis of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine
The synthesis of the specific compound this compound can be approached through logical extensions of the general methods described above. The key challenges are the regioselective formation of the 4,6-dimethylpyrimidine (B31164) core and the specific introduction of the N-cyclobutyl group.
Elucidation of Precursor Selection and Reaction Pathway Optimization
A highly convergent and efficient route to this compound involves the condensation of a pre-functionalized guanidine derivative with a suitable 1,3-dicarbonyl compound.
Precursor Selection:
1,3-Dicarbonyl Component: To achieve the 4,6-dimethyl substitution pattern on the pyrimidine ring, acetylacetone (2,4-pentanedione) is the ideal precursor. Its symmetrical nature ensures the formation of a single regioisomer.
N-C-N Component: To introduce the N-cyclobutyl moiety directly, N-cyclobutylguanidine would be the most logical choice as the three-carbon fragment partner.
The reaction pathway would involve the cyclocondensation of N-cyclobutylguanidine with acetylacetone. Optimization of this reaction would likely involve screening various catalysts (both acidic and basic), solvents, and temperature conditions to maximize the yield and purity of the final product. nih.gov Based on similar syntheses, a basic medium, potentially using an alkali metal carbonate or hydroxide, at elevated temperatures would likely be effective. google.com
Specificity of N-Cyclobutyl Moiety Introduction
The introduction of the cyclobutyl group is a critical step in the synthesis. The cyclobutyl moiety is a valuable structural motif in medicinal chemistry as it can serve as a bioisosteric replacement for other groups and can improve the pharmacokinetic profile of a molecule. nih.gov
There are two primary strategies for introducing the N-cyclobutyl group:
Direct Condensation with N-cyclobutylguanidine: As mentioned above, this is the most direct approach. The N-cyclobutylguanidine itself can be synthesized from cyclobutylamine (B51885) and a suitable guanylating agent. This method ensures that the cyclobutyl group is incorporated in a single, efficient step, leading directly to the final product.
Post-synthetic Modification: An alternative would be to first synthesize 2-amino-4,6-dimethylpyrimidine and then introduce the cyclobutyl group via a subsequent N-alkylation reaction. This could be achieved by reacting the 2-amino group with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl tosylate in the presence of a base. However, this approach carries the risk of over-alkylation or reaction at the ring nitrogen atoms, potentially leading to a mixture of products and requiring more extensive purification.
Recent advances in cross-coupling reactions, such as cobalt-catalyzed couplings, have also provided methods for introducing cyclobutyl rings onto alkyl halides, which could be adapted for the functionalization of a suitable pyrimidine precursor. acs.org
Role of 4,6-Dimethylpyrimidin-2-amine as a Synthetic Intermediate
4,6-Dimethylpyrimidin-2-amine is a crucial compound in its own right and serves as a key synthetic intermediate for a variety of more complex molecules, including sulfonylurea herbicides. researchgate.netechemi.com In the context of synthesizing this compound, it represents a pivotal branch point.
The synthesis of 4,6-dimethylpyrimidin-2-amine is well-established, typically through the reaction of guanidine with acetylacetone. google.com Once formed, its 2-amino group provides a reactive handle for further derivatization. As discussed in the previous section, this intermediate can be subjected to N-alkylation to introduce the cyclobutyl group. This two-step approach (synthesis of the intermediate followed by functionalization) offers flexibility, allowing for the synthesis of a library of N-substituted derivatives from a common precursor.
Interactive Data Table: Proposed Synthetic Pathways to this compound
| Pathway | Starting Materials | Key Transformation | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Convergent Synthesis | N-cyclobutylguanidine, Acetylacetone | One-pot cyclocondensation | High efficiency, fewer steps. | Requires synthesis of the substituted guanidine precursor. |
| Stepwise Synthesis | Guanidine, Acetylacetone; then Cyclobutyl bromide | Formation of 2-amino-4,6-dimethylpyrimidine intermediate, followed by N-alkylation. | Flexibility for creating analogues from a common intermediate. researchgate.net | Potential for side products (over-alkylation), requires additional purification steps. |
Advanced Derivatization Strategies for the this compound Core
Advanced synthetic strategies are crucial for generating libraries of analogs based on the this compound core. These methods allow for precise modifications at various positions of the molecule, replacement of the core scaffold, and even complete skeletal reorganization to access novel heterocyclic systems.
While the C2, C4, and C6 positions of the pyrimidine ring are electron-deficient, the C5 position is more electron-rich, leading to distinct reactivities at each site. Modifying these positions on a pre-formed this compound core or its precursors is a key strategy for diversification.
C4 and C6 Functionalization : Direct modification of the C4 and C6 methyl groups can be challenging. A more common approach involves building the ring from precursors that already contain the desired functionality or a handle for further modification. However, strategies exist for functionalizing the C4/C6 positions on related pyrimidine systems. One such method involves converting a C4-oxo group, which can be in tautomeric equilibrium with its enol form, into a better leaving group. For instance, C4-(1,2,4-triazol-1-yl) pyrimidine derivatives can undergo C-nucleophilic substitution with various carbon nucleophiles like nitroalkanes and malononitrile (B47326) in the presence of a base like DBU. sigmaaldrich.com This approach allows for the introduction of diverse carbon-based substituents at the C4 position. sigmaaldrich.com
C5 Functionalization : The C5 position is amenable to electrophilic substitution and modern cross-coupling reactions. Direct C-H bond activation has emerged as a powerful tool for C5 arylation. nih.gov Palladium-catalyzed cross-dehydrogenative coupling reactions can forge a C-C bond between the C5-H of the pyrimidine ring and various arenes or heteroarenes. nih.gov Halogenation at the C5 position, for example using N-chlorosuccinimide (NCS), provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of substituents. nih.govresearchgate.net
Table 1: Methodologies for Positional Modification of the Pyrimidine Ring
| Position | Methodology | Reagents/Conditions | Type of Group Introduced | Reference |
|---|---|---|---|---|
| C4 | Nucleophilic Substitution (via activation) | 1. Conversion to C4-triazolyl derivative; 2. C-nucleophile (e.g., malononitrile), DBU, Dioxane, 100°C | Alkyl, Nitroalkyl, Cyanoalkyl | sigmaaldrich.com |
| C5 | Halogenation | N-chlorosuccinimide (NCS) | Chloro | nih.gov |
| C5 | Direct C-H Arylation | Aryl Halides, Pd(OAc)₂, CuI, CsF | Aryl | nih.gov |
| C6 | Direct C-H Arylation (on uracil (B121893) systems) | Iodination followed by Pd-catalyzed arylation | Aryl | nih.gov |
Varying the substituent on the exocyclic amine at the C2 position is a fundamental strategy for modulating the molecule's properties. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group at the C2 position, or by constructing the pyrimidine ring with the desired amine.
A highly effective method involves reacting a 2-chloro-4,6-dimethylpyrimidine (B132427) precursor with a diverse panel of primary and secondary amines. This reaction, often facilitated by a base such as triethylamine (B128534) and sometimes accelerated by microwave irradiation, provides straightforward access to a wide range of N-substituted analogs. nih.gov This allows for the systematic exploration of how different alkyl, aryl, and heterocyclic groups at this position influence the compound's characteristics, moving far beyond the initial cyclobutyl group.
Table 2: Synthesis of N-Substituted 2-Amino-4,6-dimethylpyrimidines via SNAr
| Starting Material | Amine Nucleophile | Resulting N-Substituent | Reference Concept |
|---|---|---|---|
| 2-Chloro-4,6-dimethylpyrimidine | Cyclobutylamine | -NH-cyclobutyl | nih.gov |
| 2-Chloro-4,6-dimethylpyrimidine | Aniline (B41778) | -NH-phenyl | nih.gov |
| 2-Chloro-4,6-dimethylpyrimidine | Piperidine | -N(CH₂)₅ | nih.gov |
| 2-Chloro-4,6-dimethylpyrimidine | Benzylamine | -NH-benzyl | nih.gov |
Scaffold hopping is a powerful design strategy in medicinal chemistry that involves replacing the central core of a molecule with a different heterocyclic system while aiming to retain or improve its biological activity. rsc.org This approach can lead to compounds with novel intellectual property, improved physicochemical properties, and different side-effect profiles. For the 2-aminopyrimidine (B69317) core, potential scaffold hops could include bioisosteric replacements like pyrrolo[2,3-d]pyrimidines, furanopyrimidines, or even non-fused heterocycles that maintain a similar spatial arrangement of key functional groups. nih.govmdpi.comnih.gov
Building block approaches involve the synthesis of key intermediates that can be readily diversified in the final steps of a synthetic sequence. rsc.org For instance, a versatile pyrimidine building block could be functionalized with orthogonal protecting groups or reactive handles at different positions, allowing for the sequential and controlled introduction of various substituents to generate a library of analogs.
Table 3: Examples of Scaffold Hopping from a 2-Aminopyrimidine Core
| Original Scaffold | Hopped Scaffold | Rationale/Advantage | Reference |
|---|---|---|---|
| 2-Aminopyrimidine | Pyrrolo[2,3-d]pyrimidine | Introduces bicyclic rigidity, new vector for substitution | mdpi.com |
| Thieno[2,3-d]pyrimidine | Furano[2,3-d]pyrimidine | Modulates electronics and polarity (O vs. S) | nih.gov |
| 2-Aminoimidazole | 2-Aminopyrimidine | Increases ring size, removes a hydrogen bond donor | rsc.orgnih.gov |
| Purine | Pyridine-annulated Purine | Hybridization of two known active scaffolds | rsc.org |
A truly innovative approach to pyrimidine diversification involves deconstruction-reconstruction strategies. nih.gov This methodology moves beyond simple peripheral modifications and instead remodels the core heterocyclic skeleton. nih.govresearchgate.net A leading example of this strategy involves the conversion of a pyrimidine into a corresponding N-arylpyrimidinium salt, which activates the ring for cleavage. nih.gov
This activated pyrimidinium salt can then undergo nucleophilic attack and ring-opening to form a versatile three-carbon iminoenamine or vinamidinium salt building block. researchgate.net This key intermediate can then be "reconstructed" by reacting it with various synthons to form a diverse range of new nitrogen-containing heterocycles, such as pyridines or azoles. nih.govresearchgate.net This sequence, sometimes referred to as an ANROFRC (Addition of Nucleophile, Ring-Opening, Fragmentation, Ring-Closing) process, effectively allows for the transformation of the pyrimidine core into entirely different heterocyclic systems, enabling access to analogs that would be difficult to synthesize via traditional methods. researchgate.netresearchgate.net
Table 4: Pyrimidine Diversification via Deconstruction-Reconstruction
| Starting Ring System | Key Intermediate | Recyclization Partner | Final Ring System | Reference |
|---|---|---|---|---|
| Pyrimidine | Vinamidinium Salt | Acetyltrimethylsilane | Pyridine | researchgate.net |
| Pyrimidine | Iminoenamine | Amidine | Pyrimidine (diversified) | nih.gov |
| Pyrimidine | Iminoenamine | Hydroxylamine | Isoxazole | nih.gov |
| Pyrimidine | Iminoenamine | Hydrazine | Pyrazole | nih.gov |
Mechanistic Elucidation of N Cyclobutyl 4,6 Dimethylpyrimidin 2 Amine Action at the Molecular and Cellular Level
Elucidation of Proposed Molecular Mechanisms
The primary molecular mechanism proposed for compounds featuring the 2-aminopyrimidine (B69317) scaffold is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to protein kinases. encyclopedia.pub Protein kinases are crucial enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrate proteins. The 2-aminopyrimidine core structure acts as a bioisostere of the adenine (B156593) base of ATP, enabling it to fit into the ATP-binding pocket of these enzymes. tandfonline.com
By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascades that depend on the kinase's activity. This ATP-competitive inhibition is a common mechanism for a wide range of kinase inhibitors used in therapeutic contexts, particularly in oncology. encyclopedia.pub The specific cellular outcomes depend entirely on which kinase or kinases are inhibited.
Identification of Molecular Targets and Binding Site Characterization
Research into analogs of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine has identified several specific protein kinase targets. The substitution pattern on the pyrimidine (B1678525) ring and the nature of the amine substituent are critical determinants of target specificity.
Fibroblast Growth Factor Receptors (FGFRs): A novel series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives has been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis; their aberrant activation is linked to cancer development. nih.gov Molecular docking studies of these pyrimidine derivatives within the FGFR kinase domain indicate that they occupy the ATP-binding site, interacting with key residues in the hinge region, the DFG motif, and the catalytic region. vensel.org
Cyclin-Dependent Kinases (CDKs): The pyrimidine scaffold is a core component of numerous inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. encyclopedia.pubtandfonline.com For instance, the CDK4/6 inhibitor palbociclib (B1678290) features a pyrido[2,3-d]pyrimidine (B1209978) core. The binding mode involves crucial hydrogen bonds between the pyrimidine ring and the hinge region residues of the kinase (e.g., Val101 in CDK6). encyclopedia.pub The N-substituent on the aminopyrimidine often extends into a hydrophobic pocket, analogous to the ribose pocket of the ATP binding site, suggesting that the N-cyclobutyl group of the subject compound could play a similar role in binding affinity and selectivity.
Microtubule Affinity-Regulating Kinase 4 (MARK4): A series of 4,6-disubstituted pyrimidine derivatives have been synthesized and identified as inhibitors of MARK4, a serine/threonine kinase implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.netscienceopen.comfrontiersin.orgnih.govnih.gov In-silico molecular docking studies showed that these compounds bind within the ATP binding pocket of MARK4, stabilizing the enzyme in an inactive conformation. researchgate.net
Investigations into Specific Ligand-Target Recognition and Interaction Modes
The binding of 2-aminopyrimidine inhibitors to their target kinases is characterized by a conserved set of molecular interactions, primarily involving hydrogen bonds with the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP.
Hydrogen Bonding: For CDK inhibitors, the pyrimidine core typically forms two or three hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region, such as Cys106 in CDK9 or Leu83 in CDK2. nih.govresearchgate.net This "hinge-binding" motif is a hallmark of many ATP-competitive kinase inhibitors.
Covalent Interactions: In some specifically designed analogs, an acrylamide (B121943) "warhead" is incorporated. This group can form an irreversible covalent bond with a cysteine residue near the binding site, as demonstrated in a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine FGFR inhibitors. nih.gov
Analysis of Enzyme Inhibition Mechanisms
The primary mechanism of enzyme inhibition by 2-aminopyrimidine derivatives is competitive inhibition with respect to ATP. This has been confirmed through various enzymatic assays for different members of this compound class. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a table summarizing the inhibitory activities of various pyrimidine-based analogs against their respective kinase targets.
| Compound Series | Target Kinase | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (Compound 7n) | FGFR1 | 8 nM | nih.gov |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (Compound 7n) | FGFR2 | 4 nM | nih.gov |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (Compound 7n) | FGFR4 | 3.8 nM | nih.gov |
| Pyridothyazolopyrimidine (Compound 18a) | CDK6 | 726.25 nM | encyclopedia.pub |
| 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (Compound 5) | MARK4 | 5.35 µM | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine (Compound 15) | CDK2/cyclin A2 | 0.061 µM | tandfonline.com |
| Aminopyrimidine-2,4-dione (Compound 7) | PLK1 | 0.02 µM | nih.gov |
| Aminopyrimidine-2,4-dione (Compound 7) | BRD4 | 0.042 µM | nih.gov |
Deciphering Intracellular Signaling Pathway Modulation by this compound and its Analogs
By inhibiting specific protein kinases, this compound and its analogs can modulate the downstream intracellular signaling pathways controlled by these enzymes. The ultimate cellular effect is a direct consequence of which pathway is disrupted.
Cell Cycle Progression: Inhibition of CDKs, such as CDK2, CDK4, or CDK6, directly impacts cell cycle regulation. For example, potent pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that inhibit CDK2 have been shown to cause cell cycle arrest in the G0/G1 phase, preventing cells from entering the S phase (DNA synthesis) and ultimately leading to apoptosis (programmed cell death). nih.gov Inhibition of CDK9 can lead to the downregulation of key oncoproteins like Mcl-1 and c-Myc, also inducing apoptosis. nih.gov
Cancer Cell Proliferation and Survival: The FGFR signaling pathway is crucial for the growth and survival of certain cancer cells. Selective FGFR4 inhibitors can block the proliferation of hepatocellular carcinoma (HCC) cell lines where the FGF19/FGFR4 axis is overactive. nih.gov Similarly, dual inhibitors of VEGFR-2 and HER-2, which can be based on pyridopyrimidine scaffolds, can block tumor angiogenesis and proliferation signals simultaneously. mdpi.com
Inflammatory Response: The I-kappa B kinase (IKK) complex is central to the NF-κB signaling pathway, a master regulator of inflammation. Aminopyrimidine derivatives have been developed as IKK2 inhibitors, thereby blocking the activation of NF-κB and reducing the expression of pro-inflammatory genes. nih.govresearchgate.net
Microtubule Dynamics: Inhibition of kinases like MARK4 can affect microtubule stability, which is crucial for cell division, intracellular transport, and the maintenance of cell shape. nih.gov This can lead to mitotic arrest and cell death, a mechanism exploited by some anticancer agents.
Computational Chemistry and in Silico Methodologies in the Characterization and Design of N Cyclobutyl 4,6 Dimethylpyrimidin 2 Amine
Molecular Docking and Virtual Screening Applications
No published molecular docking studies were identified that specifically predict the binding poses and affinities of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine with any macromolecular receptors.
There is no available research detailing the use of this compound as a query molecule in either ligand-based or structure-based virtual screening campaigns for the discovery of new analogs.
Molecular Dynamics Simulations (MDS) for Conformational and Interaction Analysis
Specific studies analyzing the dynamic behavior, conformational changes, or interactions of this compound within simulated biological environments through molecular dynamics simulations have not been reported in the available literature.
As no studies on the docking of this specific ligand were found, there are consequently no reports on the analysis of its protein-ligand complex stability or flexibility using molecular dynamics simulation trajectories.
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Studies)
No quantum chemical investigations, including Density Functional Theory (DFT) studies, focused on elucidating the electronic structure, reactivity, or other molecular properties of this compound could be located in the scientific literature.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity, stability, and interactions with biological targets. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the distribution of electrons and the energies of molecular orbitals. For aminopyrimidine derivatives, these calculations provide critical reactivity descriptors.
Key electronic properties and reactivity descriptors that are typically analyzed include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding with a protein target.
While specific DFT studies on this compound were not found, research on related aminopyrimidine and aminopyridine structures highlights the influence of substituents on these electronic properties. nih.govmdpi.com For instance, the amino group and alkyl substituents (cyclobutyl and methyl groups) on the pyrimidine (B1678525) ring are expected to modulate the electron density and orbital energies, which in turn influences the molecule's interaction with biological targets. nih.gov
| MEP Surface | Identifies sites for hydrogen bonding and other electrostatic interactions with a receptor. |
Conformational Analysis and Energetic Profiles
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific biological target. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and the energy barriers between them. The N-cyclobutyl group, in particular, introduces significant conformational flexibility.
Rotational Barriers: The bond connecting the cyclobutyl group to the amine nitrogen allows for rotation, leading to different spatial arrangements of the cyclobutyl ring relative to the pyrimidine core. Similarly, the cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation. acs.org
Energetic Profiles: Computational methods can map the potential energy surface as a function of key dihedral angles. This analysis reveals the most stable (lowest energy) conformations and the energy required to transition between them. The relative populations of these conformers at physiological temperatures can be estimated using the Boltzmann distribution.
Studies on other N-substituted pyrimidine derivatives have shown that the molecule's 3-D shape and rotational flexibility can dramatically impact biological activity. nih.govnih.gov For a molecule to be active, it must adopt a specific "bioactive conformation" that fits within the target's binding site. Understanding the energetic cost of adopting this conformation is a key aspect of rational drug design. For this compound, the orientation of the cyclobutyl group would be a critical factor in its interaction with a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Robust QSAR Models for this compound Derivatives
To develop a QSAR model, a series of aminopyrimidine derivatives with varying substituents would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). researchgate.net The measured activity (expressed as pIC50, for example) is then correlated with calculated molecular descriptors.
The process involves several key steps:
Data Set Preparation: A training set of molecules with known activities is selected, along with a test set to validate the model's predictive power.
Descriptor Calculation: A wide range of descriptors are calculated for each molecule, categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.govmui.ac.ir
Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build an equation that links the descriptors to the biological activity. researchgate.net
Validation: The model's robustness and predictive ability are rigorously tested using internal (e.g., cross-validation) and external (the test set) validation techniques. researchgate.net
For aminopyrimidine derivatives, QSAR studies have successfully identified key features influencing their activity as inhibitors of targets like protein kinases. researchgate.netmui.ac.ir Descriptors related to molecular shape, hydrophobicity, and electronic properties often prove to be significant. A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.
Machine Learning and Artificial Intelligence-Driven Approaches in Compound Design and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast and complex datasets to identify promising drug candidates. github.ionih.gov Unlike traditional QSAR, which often relies on linear models, ML can capture highly complex, non-linear relationships between chemical structures and biological outcomes. mdpi.com
Applications in the design of aminopyrimidine derivatives include:
Predictive Modeling: Algorithms like Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can build highly accurate predictive models for activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a specific target, significantly accelerating the initial stages of drug discovery.
De Novo Design: Generative AI models can design entirely new molecules, optimized for desired properties like high potency and good metabolic stability, within the structural constraints of the aminopyrimidine scaffold.
By training on existing data for kinase inhibitors or other relevant compound classes, ML algorithms can learn the intricate features that define a successful drug, guiding the optimization of the this compound scaffold. lanl.govatomwise.com
Rational Design Principles Applied to this compound Derivatives
Rational, or structure-based, drug design uses knowledge of a biological target's three-dimensional structure to design molecules that bind to it with high affinity and selectivity. This approach is particularly prominent in the development of kinase inhibitors, where the aminopyrimidine scaffold is common. nih.govresearchgate.net
The design process for derivatives of this compound would typically involve:
Target Identification: Identifying a protein target (e.g., a specific kinase) implicated in a disease.
Binding Site Analysis: Using X-ray crystallography or cryo-electron microscopy data to understand the shape, size, and chemical nature of the target's binding site (e.g., the ATP-binding pocket of a kinase).
Molecular Docking: Computationally placing the this compound scaffold into the binding site to predict its binding mode and affinity. Docking simulations would identify key interactions, such as hydrogen bonds between the pyrimidine's nitrogen atoms or the amino group and residues in the protein's "hinge region." nih.gov
Structure-Guided Optimization: Modifying the parent molecule to improve its fit and interactions. For example, the cyclobutyl group could be optimized to fit into a specific hydrophobic pocket, or other positions on the pyrimidine ring could be substituted to form additional favorable interactions, thereby increasing potency and selectivity. acs.orgnih.gov
This iterative cycle of design, synthesis, and testing, guided by computational insights, is a cornerstone of modern drug discovery and is directly applicable to leveraging the this compound scaffold for therapeutic purposes. acs.org
Future Perspectives and Emerging Directions in N Cyclobutyl 4,6 Dimethylpyrimidin 2 Amine Research
Innovations in Synthetic Methodologies for N-cyclobutyl-4,6-dimethylpyrimidin-2-amine and its Analogs
The efficient and versatile synthesis of this compound and its analogs is paramount for extensive biological evaluation. While classical methods for pyrimidine (B1678525) synthesis, such as the condensation of β-dicarbonyl compounds with guanidines, provide a foundational approach, future research will likely focus on more innovative and sustainable strategies.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, improve yields, and enhance the purity of pyrimidine derivatives. The application of MAOS to the synthesis of this compound could streamline its production, facilitating rapid library generation for structure-activity relationship (SAR) studies.
Another area of innovation lies in the development of novel C-N bond formation strategies. Recent advancements in catalysis, including the use of palladium and copper catalysts, have enabled more efficient and milder conditions for the amination of pyrimidine rings. Exploring these catalytic systems for the introduction of the cyclobutylamino moiety could offer a more robust and scalable synthetic route. Furthermore, direct C-H functionalization techniques are emerging as a powerful tool to modify the pyrimidine core, allowing for the late-stage introduction of various substituents to fine-tune the compound's properties. A notable example is the direct C-H cyclobutylation of aniline (B41778) derivatives, a method that could potentially be adapted for the synthesis of this compound.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced product purity. |
| Advanced Catalytic C-N Bond Formation | Milder reaction conditions, improved scalability, greater functional group tolerance. |
| Direct C-H Functionalization | Late-stage modification of the pyrimidine core, enabling rapid diversification of analogs. |
Advanced Mechanistic Characterization Techniques at the Atomic Level
A deep understanding of how this compound interacts with its biological targets is crucial for rational drug design. Future research will increasingly rely on a suite of advanced characterization techniques to elucidate these interactions at an atomic level.
X-ray crystallography will remain a cornerstone for determining the three-dimensional structure of the compound bound to its target protein. This technique can provide a precise map of the binding pocket, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and specificity. Such detailed structural information is invaluable for optimizing the lead compound to enhance its potency and selectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach, particularly for studying the compound's dynamics and its interactions in solution. Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify binding epitopes and determine binding affinities even for weak interactions. Furthermore, solid-state NMR can provide insights into the structure of the compound within a biological membrane or in complex with a large protein assembly.
High-resolution mass spectrometry (HRMS) is another indispensable tool for characterizing the compound and its metabolites. HRMS can accurately determine the elemental composition of the parent compound and its biotransformation products, aiding in the identification of metabolic pathways and potential reactive metabolites.
| Characterization Technique | Key Information Provided |
| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. |
| NMR Spectroscopy | Compound dynamics, binding epitopes, and solution-state interactions. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, metabolite identification, and metabolic pathway elucidation. |
Integration of Multi-Omics Data in Compound Profiling Research
The biological effects of a compound extend beyond its primary target. A systems-level understanding of these effects is essential for predicting efficacy and potential off-target toxicities. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to compound profiling.
By treating cells or model organisms with this compound and analyzing the global changes in gene expression (transcriptomics ), protein levels (proteomics ), and metabolite concentrations (metabolomics ), researchers can construct a comprehensive picture of the compound's mechanism of action. For instance, transcriptomic analysis might reveal the upregulation of apoptotic pathways in cancer cells, while metabolomic profiling could identify alterations in key metabolic networks.
The integration of these datasets can uncover novel biomarkers of drug response and identify unexpected off-target effects. This systems biology approach is becoming increasingly critical in the early stages of drug discovery to de-risk drug candidates and to personalize therapeutic strategies. For pyrimidine analogs, multi-omics has been used to understand mechanisms of resistance in cancer therapy, providing a roadmap for how such an approach could be applied to this compound.
| Omics Technology | Biological Information |
| Transcriptomics | Changes in gene expression patterns. |
| Proteomics | Alterations in protein abundance and post-translational modifications. |
| Metabolomics | Shifts in the concentrations of endogenous metabolites. |
Synergistic Application of Experimental and Computational Approaches for Comprehensive Understanding
The convergence of experimental and computational methods is revolutionizing drug discovery. For this compound, a synergistic approach will be instrumental in accelerating its development.
Computational modeling , including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of a library of analogs to a target protein. These in silico predictions can then be used to prioritize the synthesis and experimental testing of the most promising compounds, saving significant time and resources. For example, computational studies on pyrimidine derivatives have successfully guided the design of potent enzyme inhibitors.
Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, enabling medicinal chemists to focus on candidates with a higher probability of success in clinical trials. The predictions from these computational models can then be validated through in vitro assays, creating a powerful iterative cycle of design, prediction, and experimental validation.
| Approach | Application in this compound Research |
| Computational | Molecular docking to predict binding modes, QSAR to guide analog design, ADME modeling to predict pharmacokinetic properties. |
| Experimental | In vitro binding assays to validate computational predictions, cell-based assays to assess functional activity, in vivo studies to evaluate efficacy and pharmacokinetics. |
Exploration of New Therapeutic Areas for Pyrimidine-Based Amines Through Compound Optimization
The pyrimidine scaffold is a versatile pharmacophore found in a wide range of approved drugs, including anticancer agents, antivirals, and antibacterials. nih.gov The unique structural features of this compound, particularly the presence of the cyclobutyl group, may confer novel biological activities and open up new therapeutic avenues.
Future research will focus on the systematic optimization of this lead compound to explore its potential in various disease areas. This will involve the synthesis and evaluation of a diverse library of analogs with modifications at the cyclobutyl, dimethyl, and amino positions. Structure-activity relationship (SAR) studies will be crucial to identify the key structural determinants for activity and selectivity against different biological targets. nih.gov
For instance, by modifying the substituents on the pyrimidine ring, it may be possible to develop potent and selective kinase inhibitors for the treatment of cancer. The introduction of different alkyl or aryl groups on the amino function could lead to compounds with activity against infectious diseases. The exploration of fused pyrimidine systems based on the this compound core could also yield novel compounds with unique pharmacological profiles. The repurposing of existing pyrimidine-based drugs has also shown promise, and a similar strategy could be applied to analogs of this compound. nih.gov
| Therapeutic Area | Potential Optimization Strategy for this compound |
| Oncology | Modification of substituents on the pyrimidine ring to target specific kinases. |
| Infectious Diseases | Introduction of diverse functional groups on the exocyclic amine to enhance antimicrobial or antiviral activity. |
| Inflammatory Diseases | Optimization of the cyclobutyl moiety to improve binding to inflammatory targets. rsc.org |
| Neurological Disorders | Fine-tuning of physicochemical properties to enhance blood-brain barrier penetration. |
Q & A
Q. What are the recommended synthetic routes for N-cyclobutyl-4,6-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach for analogous pyrimidine derivatives involves reacting 4,6-dimethylpyrimidin-2-amine with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base (e.g., NaHCO₃) and a polar aprotic solvent (e.g., DCM) at elevated temperatures (40–60°C) . Optimization includes:
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer: Use a combination of:
- X-ray crystallography : Resolve bond lengths/angles (e.g., C–N bond: ~1.34 Å; N–C–C angles: ~120°) using SHELX software for refinement .
- NMR spectroscopy : Key signals include δ 2.3 ppm (methyl groups) and δ 6.9 ppm (pyrimidine protons) .
- Mass spectrometry : Molecular ion peak at m/z 191.1 (C₉H₁₃N₃⁺) .
Advanced Tip : For ambiguous cases, compare experimental data with Cambridge Structural Database (CSD) entries of related pyrimidines .
Advanced Research Questions
Q. What computational strategies are effective for studying the interaction of this compound with biological targets?
Methodological Answer:
Q. How do substituent positions (e.g., 4,6-dimethyl vs. 4,5-dimethyl) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Steric effects : 4,6-Dimethyl groups reduce steric hindrance compared to 4,5-dimethyl analogs, enhancing binding to planar active sites (e.g., kinase domains) .
- Electronic effects : Methyl groups at 4,6 positions increase electron density on the pyrimidine ring, improving π-π interactions in enzymatic pockets .
Example : 4,6-Dimethylpyrimidin-2-amine derivatives show 10-fold higher inhibition of Pseudomonas aeruginosa OprH compared to 4,5-dimethyl analogs .
Q. What crystallographic challenges arise when resolving this compound, and how are they addressed?
Methodological Answer:
- Disorder in cyclobutyl groups : Mitigate using low-temperature data collection (100 K) and SHELXL refinement with ISOR constraints .
- Twinned crystals : Apply TwinRotMat in SHELXL for deconvolution .
Case Study : A related compound, N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, required 295 K data collection and R-factor refinement to 0.044 .
Q. How can the compound’s stability under photolytic or hydrolytic conditions be assessed?
Methodological Answer:
- Photodegradation studies : Use UHPLC-MS/MS to monitor degradation products (e.g., 4,6-dimethylpyrimidin-2-amine) under UV light (254 nm) .
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; quantify intact compound via HPLC-UV at 230 nm .
Q. What are the implications of the compound’s interaction with bacterial outer membrane proteins?
Methodological Answer: this compound disrupts Pseudomonas aeruginosa OprH-LPS interactions, as shown via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
